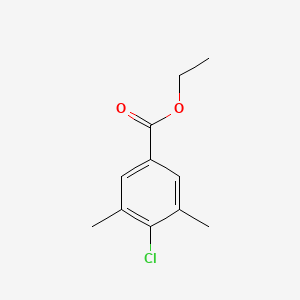
Methyl 2-bromo-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 2-bromo-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate: is a chemical compound with the molecular formula C14H18BBrO4. This compound is known for its unique structure, which includes a bromine atom and a boronate ester group. It is commonly used in organic synthesis, particularly in the formation of carbon-carbon bonds through Suzuki-Miyaura cross-coupling reactions.
Mécanisme D'action
Target of Action
Compounds with similar structures have been used in the borylation of alkylbenzenes and hydroboration of alkyl or aryl alkynes and alkenes .
Mode of Action
The compound interacts with its targets through a process known as borylation, where a boron atom is added to the target molecule . This process is often facilitated by a palladium catalyst . The compound can also participate in hydroboration, a process that involves the addition of a boron-hydrogen bond to carbon-carbon multiple bonds .
Action Environment
Environmental factors that could influence the compound’s action, efficacy, and stability include temperature, pH, and the presence of other chemicals or catalysts . .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions:
Borylation Reaction: The synthesis of Methyl 2-bromo-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate typically involves a borylation reaction. This process includes the reaction of 2-bromo-5-iodobenzoic acid with bis(pinacolato)diboron in the presence of a palladium catalyst and a base such as potassium carbonate.
Esterification: The resulting boronic acid intermediate is then esterified with methanol in the presence of an acid catalyst to form the final product.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems ensures high yield and purity. The reaction conditions are optimized to minimize by-products and maximize efficiency.
Analyse Des Réactions Chimiques
Types of Reactions:
Suzuki-Miyaura Cross-Coupling: This compound is primarily used in Suzuki-Miyaura cross-coupling reactions, where it reacts with aryl or vinyl halides in the presence of a palladium catalyst to form biaryl compounds.
Oxidation and Reduction: It can undergo oxidation reactions to form corresponding boronic acids and reduction reactions to yield the parent hydrocarbon.
Substitution Reactions: The bromine atom in the compound can be substituted with various nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Palladium Catalysts: Palladium acetate or palladium chloride.
Bases: Potassium carbonate, sodium hydroxide.
Solvents: Dimethylformamide (DMF), tetrahydrofuran (THF).
Conditions: Elevated temperatures (80-120°C), inert atmosphere (nitrogen or argon).
Major Products Formed:
Biaryl Compounds: Through Suzuki-Miyaura coupling.
Boronic Acids: Through oxidation.
Substituted Benzoates: Through nucleophilic substitution.
Applications De Recherche Scientifique
Chemistry:
Organic Synthesis: Widely used in the synthesis of complex organic molecules, pharmaceuticals, and agrochemicals.
Material Science: Utilized in the preparation of advanced materials, including polymers and electronic materials.
Biology and Medicine:
Drug Development: Serves as an intermediate in the synthesis of biologically active compounds and potential drug candidates.
Bioconjugation: Used in the modification of biomolecules for research and therapeutic purposes.
Industry:
Comparaison Avec Des Composés Similaires
Phenylboronic Acid Pinacol Ester: Similar structure but lacks the bromine atom.
4-Formylphenylboronic Acid Pinacol Ester: Contains a formyl group instead of a bromine atom.
2-Methoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine: Pyridine ring instead of a benzene ring.
Uniqueness:
Propriétés
IUPAC Name |
methyl 2-bromo-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18BBrO4/c1-13(2)14(3,4)20-15(19-13)9-6-7-11(16)10(8-9)12(17)18-5/h6-8H,1-5H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HLADNDTZDOVOAW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C=C2)Br)C(=O)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18BBrO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.01 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![2,6-Bis-[1-(3,5-di-tert-butylphenylimino)-ethyl]pyridine](/img/structure/B6318994.png)

![2-Ethyl-1,4,5,6-tetrahydrocyclopenta[b]pyrrole](/img/structure/B6319019.png)
![2-[4-(Heptafluorocyclopent-1-enyl)oxy]phenyl-2-(4-hydroxyphenyl)propane](/img/structure/B6319023.png)
![[2-(Methoxycarbonyl)thiophen-3-yl]boronic acid](/img/structure/B6319029.png)
![[3-(4-Methoxyphenyl)oxetan-3-yl]methanol](/img/structure/B6319032.png)
![1,3,5,7,9,11,13,15,17,19,21,23-dodecakis(3,3,3-trifluoropropyl)-2,4,6,8,10,12,14,16,18,20,22,24,25,26,27,28,29,30-octadecaoxa-1,3,5,7,9,11,13,15,17,19,21,23-dodecasilaheptacyclo[11.11.1.13,9.15,21.17,19.111,17.115,23]triacontane](/img/structure/B6319038.png)




![tert-butyl 3-[(Z)-hydroxyiminomethyl]indole-1-carboxylate](/img/structure/B6319096.png)


